molecular formula C13H14N2O2S B2867099 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid CAS No. 871478-85-2

2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid

Cat. No. B2867099
CAS RN: 871478-85-2
M. Wt: 262.33
InChI Key: KPWQEBRONVVIER-UHFFFAOYSA-N
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Description

The compound “2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid” is also known as 5-Thiazoleacetic acid, 2-amino-4-(3,4-dimethylphenyl)- . Its molecular formula is C13H14N2O2S and it has a molecular weight of 262.33 .


Molecular Structure Analysis

The molecular structure of this compound is based on a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains an acetic acid group and a dimethylphenyl group .

Scientific Research Applications

Receptor Interaction Studies

One of the notable applications involves the study of receptor interactions, specifically the human cholecystokinin (CCK) CCK(1) receptor. Research conducted by Gouldson et al. (2000) explored how structurally related molecules, including thiazole derivatives, interact with the human CCK(1) receptor, providing insights into their binding properties and pharmacological characteristics. This study aids in understanding the molecular basis for the contrasting actions of receptor agonists and antagonists, which is crucial for drug development processes (Gouldson et al., 2000).

Synthesis of Heterocyclic γ-Amino Acids

Another application is in the synthesis of constrained heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins. Mathieu et al. (2015) reported a short and versatile chemical route to orthogonally protected ATCs (Amino(methyl)-1,3-thiazole-5-carboxylic acids), highlighting the role of thiazole derivatives in designing protein structure mimics (Mathieu et al., 2015).

Antimicrobial Applications

Compounds with structural similarities to 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid have been explored for their antimicrobial properties. Sah et al. (2014) synthesized derivatives of 1,3,4-thiadiazole and tested them for antimicrobial activity, demonstrating the potential of thiazole derivatives in combating bacterial and fungal infections (Sah et al., 2014).

Anti-Inflammatory and Analgesic Activities

Furthermore, derivatives of thiazole compounds have shown promising anti-inflammatory and analgesic activities. Research by Attimarad and Bagavant (1999) on substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters revealed significant anti-inflammatory and analgesic effects, underscoring the therapeutic potential of these compounds (Attimarad & Bagavant, 1999).

Future Directions

Thiazole derivatives, including this compound, have shown promising pharmacological characteristics . Future research could focus on exploring these properties further and developing new therapeutic applications.

properties

IUPAC Name

2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7-3-4-9(5-8(7)2)12-10(6-11(16)17)18-13(14)15-12/h3-5H,6H2,1-2H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWQEBRONVVIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871478-85-2
Record name 2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid
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